4H-Pyrrolo[2,3-d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4H-pyrrolo[2,3-d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-2-6-5-4(1)8-3-7-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKYBWHCKOWCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593812 | |
| Record name | 4H-Pyrrolo[2,3-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298699-45-3 | |
| Record name | 4H-Pyrrolo[2,3-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4h Pyrrolo 2,3 D Thiazole and Its Derivatives
Strategic Approaches to Construct the 4H-Pyrrolo[2,3-d]thiazole Core
The construction of the fused bicyclic this compound system relies on strategic chemical transformations that build the pyrrole (B145914) ring onto a pre-existing thiazole (B1198619) moiety. Key methods involve intramolecular cyclizations of reactive intermediates and the potential application of modular multicomponent strategies.
A prominent strategy for synthesizing the this compound ring system involves the thermal decomposition of suitably configured azidothiazole precursors. researchgate.netrsc.org This approach leverages the reactivity of an azide (B81097) group to facilitate the formation of the fused pyrrole ring.
The synthesis begins with the preparation of 4-azidothiazole-5-carbaldehydes. researchgate.netrsc.org These key intermediates are typically synthesized from the corresponding 4-chlorothiazole-5-carbaldehydes via nucleophilic displacement of the activated chlorine atom with an azide salt. researchgate.netrsc.org The resulting azido-aldehyde is then elaborated. For instance, condensation with reagents like acetone (B3395972) in the presence of a base can form a trans-alkene. rsc.org
The crucial ring-closing step is achieved by heating the azido-alkene intermediate in a high-boiling solvent such as toluene (B28343). researchgate.netrsc.org This thermal condition initiates the decomposition of the azide, presumably forming a highly reactive nitrene intermediate, which then undergoes an intramolecular cyclization onto the adjacent alkene to construct the pyrrole ring, yielding the final this compound structure. rsc.org For example, heating the alkene derivatives of 4-azidothiazole-5-carbaldehydes in toluene resulted in the formation of the corresponding 4H-pyrrolo[2,3-d]thiazoles in good yields (72-87%). rsc.org
Table 1: Key Steps in the Synthesis of 4H-Pyrrolo[2,3-d]thiazoles via Azide Cyclization
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | 4-Chlorothiazole-5-carbaldehyde, Sodium Azide | Nucleophilic Aromatic Substitution | 4-Azidothiazole-5-carbaldehyde researchgate.netrsc.org |
| 2 | 4-Azidothiazole-5-carbaldehyde, Ketone (e.g., Acetone) | Aldol Condensation | Azido-alkene Intermediate rsc.org |
| 3 | Azido-alkene Intermediate | Thermal Intramolecular Cyclization | this compound Derivative rsc.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing portions of all starting materials, represent a highly efficient approach in modern organic synthesis. preprints.org These reactions are characterized by their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them powerful tools for constructing complex heterocyclic scaffolds. mdpi.comnih.gov
While specific examples of MCRs for the direct synthesis of the parent this compound core are not extensively documented in the reviewed literature, the principles of MCRs suggest a viable and attractive alternative to linear, stepwise syntheses. preprints.org The development of such a reaction would likely involve the strategic selection of three or more simple building blocks that could, under the right catalytic conditions, assemble the bicyclic system in a one-pot fashion. The versatility of MCRs has been demonstrated in the synthesis of related fused heterocycles, such as pyrrolo[2,3-d]pyrimidines and various spiro-heterocycles, underscoring the potential of this methodology. acs.orgscielo.org.mx
Synthesis of Substituted this compound Analogs
Further diversification of the this compound scaffold is achieved through the synthesis of substituted derivatives. This includes functionalization of the core rings, introduction of key chemical handles like carboxylic acids, and the construction of more complex fused tricyclic systems.
The introduction of substituents onto the pyrrole and thiazole rings of the core structure is crucial for tuning the molecule's properties. This is often accomplished by first synthesizing a halogenated derivative of the heterocyclic system, which can then serve as a versatile handle for subsequent cross-coupling reactions.
A clear example of this approach is seen in the synthesis of derivatives of the extended tricyclic system, 4H-pyrrolo[2,3-d:5,4-d']bis(thiazole). The synthesis of a 2,6-diiodo derivative of a 4-hexyl-substituted core serves as a key step, creating a precursor for further functionalization. nih.gov Palladium-catalyzed cross-coupling reactions, such as Stille and Negishi reactions, are then employed to introduce a variety of aryl or heteroaryl groups at these positions. mdpi.com This method has been successfully used to prepare a series of diaryl-capped oligomers with terminal thienyl, furyl, or phenyl groups, demonstrating a powerful strategy for modifying the electronic properties of the core. mdpi.comresearchgate.net
The incorporation of a carboxylic acid group provides a valuable functional handle for further chemical modification, such as amide bond formation, or for modulating solubility and biological interactions. chemshuttle.com this compound-5-carboxylic acid is a key derivative of this class. chemshuttle.comontosight.aifluorochem.co.ukscbt.com
While specific, detailed preparations starting from the unsubstituted parent heterocycle are not fully elucidated in the provided research, the synthesis of such compounds typically follows established organic chemistry principles. A common route involves the creation of an ester-substituted heterocycle, followed by saponification (hydrolysis under basic conditions) to yield the corresponding carboxylic acid. This method is noted for the synthesis of the related thieno[2,3-d]thiazole-5-carboxylic acid from its ethyl ester. rsc.org Alternative routes could include the carboxylation of a lithiated intermediate of the this compound core using carbon dioxide. The compound is commercially available as a solid. fluorochem.co.ukscbt.com
Table 2: Properties of this compound-5-carboxylic Acid
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1007386-72-2 | chemshuttle.comscbt.com |
| Molecular Formula | C₆H₄N₂O₂S | scbt.com |
| Molecular Weight | ~168.17 g/mol | scbt.com |
| Appearance | White to off-white crystalline powder | chemshuttle.com |
| Purity | ≥95-97% | fluorochem.co.uk |
| Storage | 2-8 °C | fluorochem.co.uk |
The fusion of additional thiazole rings to the this compound core gives rise to the 4H-pyrrolo[2,3-d:5,4-d']bis(thiazole) (PBTz) system, a tricyclic scaffold of significant interest in materials science. nih.govmdpi.com These conjugated materials are prepared through multi-step synthetic sequences.
The synthesis of N-alkyl or N-aryl substituted PBTz derivatives serves as a foundation for building more complex structures. mdpi.com For example, 2,6-dibromo-4-phenyl-4H-pyrrolo[2,3-d:5,4-d']bisthiazole is a key intermediate that can be further functionalized. mdpi.com Using this dibrominated core, various aryl and heteroaryl groups can be appended via Stille or Negishi cross-coupling reactions. This modular approach allows for the systematic synthesis of a library of compounds with tailored electronic and photophysical properties. mdpi.comresearchgate.net
Table 3: Examples of Synthesized 4H-Pyrrolo[2,3-d:5,4-d']bis(thiazole) Derivatives
| Compound Name | N-substituent | 2,6-substituent | Yield | Melting Point (°C) | Source |
|---|---|---|---|---|---|
| 2,6-Bis(2-thienyl)-4-octyl-4H-pyrrolo[2,3-d:5,4-d']bisthiazole | Octyl | 2-Thienyl | 54% | 147.4–148.2 | mdpi.com |
| 2,6-Diphenyl-4-octyl-4H-pyrrolo[2,3-d:5,4-d']bisthiazole | Octyl | Phenyl | 50% | 125.5–127.3 | mdpi.com |
| 2,6-Bis(2-thienyl)-4-phenyl-4H-pyrrolo[2,3-d:5,4-d']bisthiazole | Phenyl | 2-Thienyl | 43% | 266.4–267.2 | mdpi.com |
Catalytic Approaches in this compound Synthesis
The development of efficient and selective synthetic routes to 4H-pyrrolo[2,3-d]thiazoles and their substituted analogues has been greatly advanced through the application of various catalytic systems. These methods offer advantages in terms of yield, regioselectivity, and the ability to introduce molecular diversity.
Metal-Catalyzed Reactions:
Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have proven to be powerful tools in the construction of the this compound core and its functionalization.
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in creating C-C bonds to attach aryl or heteroaryl substituents to the pyrrolothiazole framework. For instance, the coupling of a halogenated pyrrolo[2,3-d]thiazole with a suitable boronic acid in the presence of a palladium catalyst like Pd(dppf)Cl₂ affords the corresponding arylated derivative in good yields. mdpi.com These reactions are crucial for building complex molecules with potential biological applications.
Rhodium Catalysis: Rhodium catalysts, such as Rh₂(oct)₄, have been effectively employed in intramolecular annulation and cycloaddition reactions to construct the fused ring system. researchgate.net These reactions often proceed through the generation of reactive intermediates like rhodium carbenoids, which then undergo cyclization to form the desired heterocyclic structure. For example, rhodium(II)-catalyzed intramolecular [4+3] cycloadditions of dienyltriazoles provide a rapid route to fused azepine systems, a strategy that can be adapted for related heterocyclic frameworks. nih.gov
Microwave-Assisted Synthesis:
Microwave irradiation has been increasingly utilized to accelerate the synthesis of this compound derivatives. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. Microwave-assisted synthesis has been successfully applied to various reaction types, including multicomponent reactions and the formation of fused heterocyclic systems, often in the presence of a catalyst. bohrium.com
Organocatalysis:
The use of small organic molecules as catalysts (organocatalysis) represents a growing field in the synthesis of heterocyclic compounds. While specific examples for the direct synthesis of the this compound core are emerging, organocatalysts like L-proline have been used for the synthesis of related pyrrolo[3,2-d]pyrimidine derivatives, highlighting the potential of this approach. researchgate.net Organocatalysis offers the advantages of being metal-free, often environmentally benign, and capable of inducing enantioselectivity.
| Catalyst Type | Example Catalyst | Reaction Type | Key Features |
| Palladium | Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | Efficient C-C bond formation for arylation. mdpi.com |
| Rhodium | Rh₂(oct)₄ | Intramolecular Annulation | Construction of the fused ring system via carbenoid intermediates. researchgate.net |
| Copper | Cu(I) or Cu(II) salts | Cascade Annulation | Cost-effective, multi-bond forming reactions. bohrium.combohrium.com |
| Microwave | - | Various | Accelerated reaction times and improved yields. bohrium.com |
| Organocatalyst | L-proline | Multicomponent Reaction | Metal-free, potential for enantioselectivity. researchgate.net |
Spectroscopic Characterization Methodologies for Structural Elucidation
The unambiguous determination of the structure of newly synthesized this compound derivatives is paramount. A combination of modern spectroscopic techniques is routinely employed for this purpose, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules.
¹H NMR: The chemical shifts (δ), coupling constants (J), and integration of proton signals provide detailed information about the electronic environment and connectivity of protons in the molecule. For example, the protons on the pyrrole and thiazole rings of the this compound scaffold typically appear in the aromatic region of the spectrum, with their exact chemical shifts being highly dependent on the nature and position of substituents.
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings and any attached functional groups are indicative of their chemical environment.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds. For instance, the presence of N-H, C=O, C=N, and C-S bonds in substituted 4H-pyrrolo[2,3-d]thiazoles can be confirmed by their characteristic absorption bands in the IR spectrum.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) of the molecular ion.
X-ray Crystallography:
For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This is particularly valuable for establishing the stereochemistry of chiral centers and the conformation of the molecule. For some derivatives, the crystal system and space group, such as monoclinic P2₁/n, have been determined. rsc.org
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ) | IR (cm⁻¹) | MS (m/z) | X-ray Data |
| Ethyl this compound-5-carboxylate | 11.33 (s, 1H), 8.83 (s, 1H), 7.15 (s, 1H), 4.42 (q, 2H), 1.42 (t, 3H) | 161.5, 155.7, 153.3, 126.7, 115.3, 106.0, 60.9, 14.5 | - | [M+H]⁺ 197.0379 | - |
| 2,6-Diphenyl-4-octyl-4H-pyrrolo[2,3-d:5,4-d′]bisthiazole | 8.02 (d, 4H), 7.44 (t, 4H), 7.08 (t, 2H), 4.59 (t, 2H), 2.11 (m, 2H), 1.40 (m, 2H), 1.26 (m, 8H), 0.85 (t, 3H) | 164.0, 154.3, 134.7, 129.6, 128.9, 126.1, 105.1, 45.3, 31.9, 29.9, 29.2, 29.1, 26.7, 22.7, 14.1 | - | [M]⁺ 445.1642 | - |
| 8-(3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-phenyl-7a,8-dihydro-pyrrolo[3′,4′:5,6]-thiopyrano[2,3-d]thiazole-2,5,7(3H,4aH,6H)-trione | - | - | 3440 (NH), 1714, 1682, 16677 (C=O) | - | - |
| 2,6-Diiodo-4-hexyl-4H-pyrrolo[2,3-d:5,4-d']bisthiazole | - | - | - | - | Disordered hexyl chain, nearly linear arrangement of substituents. rsc.org |
Reactivity and Transformation Pathways of 4h Pyrrolo 2,3 D Thiazole Scaffolds
Nucleophilic and Electrophilic Reactivity Profiles
The electronic nature of the 4H-pyrrolo[2,3-d]thiazole ring system allows for both nucleophilic and electrophilic reactions, typically at different positions of the bicyclic core. The pyrrole (B145914) part of the nucleus is generally more susceptible to electrophilic attack, while the thiazole (B1198619) ring can be activated for nucleophilic substitution, especially when bearing a suitable leaving group.
Nucleophilic substitution reactions on the this compound core are primarily facilitated by the presence of a good leaving group, such as a halogen atom, on the thiazole ring. The bromine atom on derivatives like methyl 2-bromo-4H-pyrrolo[3,2-d] smolecule.combohrium.comthiazole-5-carboxylate is known to be susceptible to displacement by various nucleophiles. ijpcbs.com This reactivity is a key strategy for introducing diverse functional groups onto the scaffold.
While direct examples on the this compound are not extensively documented in the provided search results, the reactivity of analogous fused systems like pyrrolo[2,3-d]pyrimidines provides valuable insight. In these systems, a chloro group at the 4-position is readily displaced by nucleophiles such as hydrazine (B178648) hydrate. researchgate.net Similarly, less reactive amines can effectively displace chloro substituents, sometimes requiring the use of a non-nucleophilic base to enhance the reaction rate. google.com This suggests that 2-halo-4H-pyrrolo[2,3-d]thiazoles are viable substrates for substitution with a range of nitrogen and sulfur nucleophiles. For instance, the reaction of 2-bromo- or 2-chloro-4H-pyrrolo[2,3-d]thiazole with amines or thiols would be expected to yield the corresponding 2-amino or 2-thioether derivatives. cas.cnnih.gov
The reaction of 3-aroylpyrrolo[2,1-c] smolecule.comsmolecule.combenzothiazine-1,2,4-triones with nucleophiles can lead to a ring contraction, forming pyrrolo[2,1-b] smolecule.combohrium.combenzothiazoles through a process involving nucleophilic attack and intramolecular cyclization. beilstein-journals.org
Table 1: Examples of Nucleophilic Displacement Reactions on Related Heterocyclic Systems
| Starting Material | Nucleophile | Reagents/Conditions | Product | Reference(s) |
| 4-chloro-pyrrolo[2,3-d]pyrimidine derivative | Hydrazine hydrate | Ethanol, reflux | 4-hydrazinyl-pyrrolo[2,3-d]pyrimidine derivative | researchgate.net |
| 2-chloro-3-cyano-pyridine | Hydrazine | - | pyrazolopyridine-3-amine | nih.gov |
| 2,6-dichloro-purine | Various O, S, and N nucleophiles | - | 2,6,9-trisubstituted purines | masterorganicchemistry.com |
| 3-aroylpyrrolo[2,1-c] smolecule.comsmolecule.combenzothiazine-1,2,4-triones | Alkanols, benzylamine, arylamines | - | pyrrolo[2,1-b] smolecule.combohrium.combenzothiazoles | beilstein-journals.org |
The electron-rich nature of the pyrrole ring within the this compound scaffold makes it the preferred site for electrophilic substitution. Reactions such as halogenation and formylation are expected to occur preferentially on the pyrrole moiety.
Studies on the bromination of related pyrrolo[1,2-a]quinoxalines show that the reaction proceeds regioselectively, with bromine atoms being introduced onto the pyrrole ring. nih.gov For pyrroles bearing carbonyl substituents at the C-2 position, electrophilic bromination typically yields a mixture of 4- and 5-brominated products, with a general preference for the 4-position. acs.org In the case of 4H-pyrrolo[3,2-d] smolecule.combohrium.comthiazole-5-carboxylic acid, bromination with N-bromosuccinimide (NBS) occurs at the 2-position of the thiazole ring, which is activated by the pyrrole nitrogen. This indicates that the regioselectivity of electrophilic substitution is highly dependent on the existing substituents and the specific isomer of the pyrrolo-thiazole system.
The Vilsmeier-Haack reaction, a common method for formylation, is another key electrophilic substitution. ijpcbs.com On fused pyrrole systems like furo[3,2-b]pyrroles, formylation occurs at the C-2 position of the pyrrole ring. semanticscholar.org This reaction is a powerful tool for introducing aldehyde functionalities, which can then be used for further synthetic transformations. ijpcbs.com It is anticipated that the Vilsmeier-Haack reaction on unsubstituted this compound would also favor substitution on the pyrrole ring.
Table 2: Examples of Electrophilic Substitution Reactions on Related Heterocyclic Systems
| Substrate | Reaction | Reagents/Conditions | Product | Reference(s) |
| 4H-pyrrolo[3,2-d] smolecule.combohrium.comthiazole-5-carboxylic acid | Bromination | N-bromosuccinimide (NBS), FeBr₃ | Methyl 2-bromo-4H-pyrrolo[3,2-d] smolecule.combohrium.comthiazole-5-carboxylate | |
| Pyrrolo[1,2-a]quinoxalines | Bromination | - | 3-Bromo- and 1,3-dibromo-pyrrolo[1,2-a]quinoxalines | nih.gov |
| Furo[3,2-b]pyrrole-5-carboxylate | Vilsmeier-Haack Formylation | POCl₃/DMF | Furo[3,2-b]pyrrole-2-carbaldehyde | semanticscholar.org |
| 7-acetyl-2-arylindoles | Vilsmeier-Haack Reaction | POCl₃/DMF | 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes | researchgate.net |
Functional Group Interconversion Strategies on Pyrrolo[2,3-d]thiazole Derivatives (e.g., Esterification and Amidation)
Functional group interconversions are crucial for modifying the properties and reactivity of the this compound scaffold. Esterification and amidation of a carboxylic acid group, typically at the 5-position, are common transformations.
The synthesis of this compound-5-carboxylic acid provides a key intermediate for these conversions. scbt.com Esterification can be achieved through various standard methods. The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a widely used approach. masterorganicchemistry.com Another effective method is the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which allows for esterification under milder conditions. organic-chemistry.org
Amidation of this compound-5-carboxylic acid can be accomplished by first activating the carboxylic acid. One method involves converting the acid to an acyl imidazole, which is then reacted with an amine to form the desired amide. bohrium.com This two-step process is effective for synthesizing a range of amides. Direct coupling of the carboxylic acid with an amine using coupling agents is also a common strategy in the synthesis of related heterocyclic carboxamides. mdpi.com
Table 3: General Strategies for Esterification and Amidation
| Transformation | Reagents/Conditions | Product Type | Reference(s) |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com |
| Esterification | Alcohol, DCC, DMAP | Ester | organic-chemistry.org |
| Amidation | 1. Imidazole derivative (e.g., CDI) 2. Amine | Amide | bohrium.com |
| Amidation | Amine, Coupling agents (e.g., EDCI, HOBt) | Amide | mdpi.com |
Cycloaddition Reactions Leading to Polycyclic Thiazole Systems (e.g., [4+2] Cycloadditions)
Cycloaddition reactions, particularly [4+2] Diels-Alder reactions, are powerful methods for constructing complex polycyclic systems from simpler precursors. The this compound scaffold can be envisioned to participate in such reactions, either as the diene or the dienophile component, depending on its substitution pattern.
While direct examples of [4+2] cycloadditions with the this compound ring itself are not prominent in the search results, the reactivity of related vinyl-substituted heterocycles provides a strong indication of its potential. For instance, 2-vinylpyrroles are known to undergo Diels-Alder reactions with various dienophiles, such as maleimides, to form fused polycyclic indole (B1671886) derivatives. beilstein-journals.orgbeilstein-journals.org This suggests that a 2-vinyl-4H-pyrrolo[2,3-d]thiazole could act as a diene, reacting with electron-deficient alkenes to yield complex, fused thiazole systems.
In a related context, thiopyrano[2,3-d]thiazole derivatives can be synthesized via a hetero-Diels-Alder reaction where a 5-pyrazolyl-methylene-4-thioxo-2-thiazolidinone acts as the heterodiene. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions of in situ generated benzothiazolium ylides with various dipolarophiles lead to the formation of functionalized benzo[d]pyrrolo[2,1-b]thiazoles. cas.cn These examples highlight the versatility of the thiazole and pyrrole rings in cycloaddition chemistry for the assembly of diverse polycyclic frameworks.
Table 4: Examples of [4+2] Cycloaddition Reactions with Related Heterocycles
| Diene Component | Dienophile | Product Type | Reference(s) |
| 2-Vinylpyrrole derivatives | Maleimides | Octahydropyrrolo[3,4-e]indoles | beilstein-journals.org |
| 5-Pyrazolyl-methylene-4-thioxo-2-thiazolidinone | N-Aryl maleimides | Thiopyrano[3',4':5,6]pyrrolo[2,3-d]thiazole | nih.gov |
| 3-(Indol-3-yl)maleimides | Chalcone | Tetrahydropyrrolo[3,4-c]carbazoles | beilstein-journals.org |
| 2-Amino-4-alkenylthiazoles | Nitroalkenes | Tetrahydrobenzothiazoles | nih.gov |
Rearrangement Reactions and Isomerization Pathways
The this compound scaffold and its precursors can undergo various rearrangement and isomerization reactions, leading to structurally diverse heterocyclic systems. These transformations are often driven by thermal energy or catalysis and can involve significant skeletal reorganization.
A notable example is the Cloke-Wilson rearrangement, which provides a route to fused pyrrole systems. The thermal rearrangement of 2-cyclopropylthiazole (B2563669) hydrobromides, for instance, leads to the formation of 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromides. semanticscholar.orgnih.gov This reaction proceeds through a cyclopropyliminium intermediate, showcasing a powerful method for constructing the pyrrolo-thiazole core from cyclopropane-containing precursors.
Another significant transformation is the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, which serves as an atom-economical method for preparing 4H-pyrrolo[2,3-d]oxazoles. nih.govresearchgate.net This reaction is believed to proceed through a nitrenoid-like transition state to give a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H-shift to yield the final product. While this example leads to a pyrrolo-oxazole, it demonstrates a viable pathway for forming fused pyrrole heterocycles through isomerization of strained ring systems.
Furthermore, rearrangement of a 1H,3H-pyrrolo[1,2-c]thiazole derivative to a pyrrolo[1,2-c] smolecule.comsmolecule.comthiazine has been observed upon heating in acetic anhydride, indicating the potential for ring expansion reactions within these fused systems. core.ac.uk
Table 5: Examples of Rearrangement and Isomerization Reactions
| Starting Material | Reaction Type | Conditions | Product | Reference(s) |
| 2-Cyclopropylthiazole hydrobromide | Cloke-Wilson Rearrangement | Heat (melt) | 6,7-Dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromide | semanticscholar.orgnih.gov |
| 5-(2H-Azirin-2-yl)oxazole | Thermal Isomerization | Heat | 4H-Pyrrolo[2,3-d]oxazole | nih.govresearchgate.net |
| 1H,3H-Pyrrolo[1,2-c]thiazole derivative | Ring Expansion | Acetic anhydride, heat | Pyrrolo[1,2-c] smolecule.comsmolecule.comthiazine derivative | core.ac.uk |
| 4-(2-alkenyl)-4H-1,2,4-triazoles | Thermal Rearrangement | 320 °C | 1- and 2-substituted 1,2,4-triazoles | nih.gov |
Biological and Pharmacological Investigations of 4h Pyrrolo 2,3 D Thiazole and Its Analogs
Antimicrobial Activity of Pyrrolo[2,3-d]thiazole Derivatives
Analogs of the pyrrolo[2,3-d]thiazole framework have been investigated for their ability to combat various microbial pathogens, including bacteria, fungi, and viruses. ontosight.ai
Derivatives incorporating the pyrrolo-thiazole moiety have demonstrated notable antibacterial properties. A study focusing on novel compounds derived from quinoline-pyrido[2,3-d]pyrimidinones, which were further modified to include thiazole (B1198619) and other heterocyclic systems, revealed significant antibacterial action. mdpi.com Several of these compounds exhibited potent activity against a panel of bacteria, with their minimum inhibitory concentration (MIC) values being comparable to the standard drug, cefotaxime (B1668864) sodium. mdpi.com
Similarly, studies on 4-(indol-3-yl)thiazole-2-amines, where the indole (B1671886) core contains a pyrrole (B145914) ring, showed activity against both Gram-positive and Gram-negative bacteria. nih.gov One of the most promising compounds, designated 5x, displayed MIC values ranging from 0.06 to 0.12 mg/mL. nih.gov The antibacterial effect of these compounds is thought to stem from the inhibition of enzymes crucial for bacterial survival, such as E. coli MurB. nih.gov
Table 1: Antibacterial Activity of Selected Pyrido[2,3-d]pyrimidine and Indole-Thiazole Derivatives
| Compound Class | Test Organisms | Activity (MIC in µmol/mL or mg/mL) | Reference Drug | Source |
|---|---|---|---|---|
| Quinoline-Pyrido[2,3-d]pyrimidine-Thiazole Hybrids | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | 1 - 5 µmol/mL | Cefotaxime Sodium (1-2 µmol/mL) | mdpi.com |
| 4-(Indol-3-yl)thiazole-2-amine (Compound 5x) | Gram (+) and Gram (-) bacteria | 0.06 - 0.12 mg/mL | Streptomycin | nih.gov |
The antifungal potential of pyrrolo[2,3-d]thiazole derivatives has been a key area of investigation. A recent study highlighted the fungicidal activity of new pyrrolo[2,3-d]thiazoles, pointing to their potential use in controlling plant pathogens. researchgate.net
In other research, quinoline-pyrido[2,3-d]pyrimidine derivatives featuring a thiazole component were tested against various fungal strains. mdpi.com Several of these compounds, specifically numbered 10, 11, 12, 13, and 14 in the study, demonstrated excellent antifungal activity, with MIC values between 1 and 5 µmol/mL, comparable to the standard antifungal drug nystatin (B1677061) (MIC 1–3 µmol/mL). mdpi.com Furthermore, 4-(indol-3-yl)thiazole acylamines have shown antifungal activity that, in some cases, exceeded or was equivalent to reference agents like bifonazole (B1667052) and ketoconazole. nih.gov Docking studies suggested that the antifungal mechanism for these compounds may involve the inhibition of CYP51, an essential enzyme in fungi. nih.gov
Table 2: Antifungal Activity of Selected Pyrido[2,3-d]pyrimidine and Indole-Thiazole Derivatives
| Compound Class | Test Organisms | Activity (MIC in µmol/mL) | Reference Drug | Source |
|---|---|---|---|---|
| Quinoline-Pyrido[2,3-d]pyrimidine-Thiazole Hybrids (Compounds 10-14) | Aspergillus fumigatus, Candida albicans | 1 - 5 µmol/mL | Nystatin (1-3 µmol/mL) | mdpi.com |
| 4-(Indol-3-yl)thiazole Acylamines | Fungal Strains | Activity exceeded or was equipotent to reference drugs | Bifonazole, Ketoconazole | nih.gov |
The pyrrolo[2,3-d]thiazole scaffold has also been explored for its antiviral capabilities. ontosight.ai Specific research has focused on its efficacy against Chikungunya virus (CHIKV), a re-emerging alphavirus. researchgate.net In one study, a thieno[3,2-b]pyrrole derivative was optimized to improve its metabolic stability, leading to the identification of a pyrrolo[2,3-d]thiazole compound (designated 23c). researchgate.net This compound was tested for its effect on viral RNA expression in HEK 293T cells infected with CHIKV. The results showed a dose-dependent inhibition of viral RNA copy numbers following treatment, indicating that the compound effectively suppresses viral replication. researchgate.net
Anticancer Activity of Pyrrolo[2,3-d]thiazole Compounds
Derivatives of pyrrolo[2,3-d]thiazole have been a significant focus of anticancer research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines and their ability to modulate key cellular pathways involved in cancer progression.
A substantial body of research confirms the cytotoxic potential of pyrrolo[2,3-d]thiazole analogs against human cancer cell lines. A series of novel thiopyrano[2,3-d]thiazoles linked to a pyrazole (B372694) moiety were evaluated for their in vitro efficacy against human breast cancer (MCF-7) and hepatocellular carcinoma (HePG-2) cells. nih.govacs.org Several of these compounds, including 3e, 5d, and 7e–j, displayed excellent IC50 values, ranging from 10.08 to 25.95 µg/mL against the MCF-7 cell line and from 7.83 to 13.37 µg/mL against the HePG-2 cell line. nih.govacs.org
In another study, nortopsentin analogues, which include thiazolyl-bis-pyrrolo[2,3-b]pyridines, also showed significant antiproliferative activity. mdpi.com Compounds 1k and 4c from this series were active against 89% and 100%, respectively, of the approximately 60 human cancer cell lines in the National Cancer Institute's full panel, with GI50 values in the low micromolar range. mdpi.com Additionally, thiazole-integrated pyrrolotriazinone derivatives have been synthesized and evaluated for their cytotoxic activities against MCF-7 and HepG2 cancer cell lines, with preliminary results indicating significant effects. nih.gov
Table 3: Cytotoxicity of Pyrrolo[2,3-d]thiazole Analogs Against Cancer Cell Lines
| Compound Series | Cell Line | Activity (IC50 or GI50) | Source |
|---|---|---|---|
| Thiopyrano[2,3-d]thiazole-pyrazole hybrids (e.g., 7e-j) | MCF-7 (Breast) | 10.08 ± 1.5 to 25.95 ± 2.8 µg/mL | nih.govacs.org |
| Thiopyrano[2,3-d]thiazole-pyrazole hybrids (e.g., 7e-j) | HePG-2 (Liver) | 7.83 ± 2.1 to 13.37 ± 1.2 µg/mL | nih.govacs.org |
| Thiazolyl-bis-pyrrolo[2,3-b]pyridines (1k, 4c) | NCI 60-cell line panel | Low micromolar GI50 values | mdpi.com |
| Thiopyrano[2,3-d]thiazoles (Compound 5c) | MCF-7 (Breast) | 2.6 µg/mL | jst.go.jp |
| Thiopyrano[2,3-d]thiazoles (Compound 5c) | HEPG2 (Liver) | 3.1 µg/mL | jst.go.jp |
Beyond general cytotoxicity, studies have delved into the mechanisms by which pyrrolo[2,3-d]thiazole compounds exert their anticancer effects. Research on thiopyrano[2,3-d]thiazole-pyrazole hybrids identified two potent compounds, 7e and 7i, which were further analyzed for their effects on cell cycle and apoptosis in HePG-2 liver cancer cells. nih.gov The investigation revealed that these compounds could induce apoptosis. nih.gov Specifically, treatment with compound 7e resulted in 36.28% of cells undergoing apoptosis, while compound 7i led to 41.13% of cells entering apoptosis. nih.gov An enzymatic assay also confirmed their activity against caspase-9, a key initiator caspase in the apoptotic pathway. nih.gov
Similarly, nortopsentin analogues based on a thiazolyl-bis-pyrrolo[2,3-b]pyridine structure were found to influence cell cycle and cell death pathways. mdpi.com Compound 1k was shown to induce apoptosis. Compound 4c exhibited dose-dependent effects: at low concentrations, it induced changes characteristic of autophagic cell death and arrested the cell cycle in the G1 phase, while at higher concentrations, it triggered apoptosis. mdpi.com Other related aza-analogues were found to increase the activity of both caspase-9 and caspase-3. mdpi.com Furthermore, some thiazole-integrated derivatives are being explored for their potential to inhibit the PI3K pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer. nih.gov
Anti-inflammatory Properties of Thiazole-Containing Heterocycles
The thiazole ring is a key component in numerous compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory properties. nih.govsemanticscholar.org This has led to the investigation of various thiazole-containing heterocycles as potential anti-inflammatory agents. nih.gov Evidence suggests that specific derivatives of the related pyrrolo-thiazole scaffold may exert their effects by inhibiting the production of pro-inflammatory cytokines in immune cells like macrophages. This modulation of immune responses is a critical mechanism for controlling inflammation.
While the broader class of pyrrole derivatives is known to possess anti-inflammatory effects, the fusion with a thiazole ring creates a unique chemical architecture that influences its biological targets. semanticscholar.org For instance, certain pyrrolo[3,4-c]quinoline derivatives, which also feature a fused pyrrole system, have demonstrated anti-inflammatory action through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Similarly, research on new 1,2,4-triazole (B32235) derivatives of pyrrolo[3,4-d]pyridazinone has pointed to their potential as COX-2 inhibitors. nih.gov The development of compounds that can inhibit pro-inflammatory proteins such as IL-6, COX-2, and various cytokines is a significant goal in creating effective anti-inflammatory therapies. google.com
Enzyme Inhibition Studies and Therapeutic Target Identification
The 4H-pyrrolo[2,3-d]thiazole scaffold and its analogs have been the focus of numerous enzyme inhibition studies, identifying them as promising candidates for targeting specific enzymes involved in disease pathology.
A significant area of research has been the inhibition of human carbonic anhydrase (CA) isozymes, particularly the tumor-associated isoforms CAIX and CAXII. nih.govacs.org These enzymes are crucial for tumor development and are considered important targets for anticancer agents. nih.govacs.org While classical CA inhibitors are often sulfonamide-based, there is growing interest in developing nonsulfonamide inhibitors to which pyrrolo-thiazole analogs belong. nih.govacs.org
Studies on a series of novel thiopyrano[2,3-d]thiazole-pyrazole hybrids, which are structurally related to the pyrrolo[2,3-d]thiazole core, have demonstrated potent inhibitory activity against both CAIX and CAXII. nih.gov Several of these compounds exhibited significant inhibition of CAIX, with IC₅₀ values in the nanomolar range, comparable to the standard drug Acetazolamide. nih.govresearchgate.net For example, compound 7e (a thiopyrano[2,3-d]thiazole derivative with a 4-bromo substitution) was identified as a potent and selective CAIX inhibitor. nih.gov Similarly, compound 7i (containing a 4-chloro substitution) showed potent and selective inhibition of CAXII. nih.gov These findings highlight the potential of the fused thiazole scaffold in designing selective inhibitors for cancer-related enzymes. nih.gov
| Compound | CAIX IC₅₀ (μM) | CAXII IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 7e | 0.067 ± 0.003 | - | nih.gov |
| Compound 7i | - | 0.123 ± 0.007 | nih.gov |
| Compound 3e | 0.147 ± 0.008 | 0.556 ± 0.016 | nih.gov |
| Compound 5d | 0.183 ± 0.009 | 0.604 ± 0.033 | nih.gov |
| Compound 7g | 0.211 ± 0.011 | 0.566 ± 0.031 | nih.gov |
| Compound 7h | 0.287 ± 0.014 | 0.490 ± 0.022 | nih.gov |
| Compound 7j | 0.239 ± 0.030 | 0.589 ± 0.030 | nih.gov |
| Acetazolamide (Standard) | 0.059 ± 0.003 | 0.083 ± 0.005 | nih.gov |
Beyond carbonic anhydrases, pyrrolo[2,3-d]thiazole analogs and related structures have shown activity against a variety of other biological targets. The pyrrolo[2,3-d]pyrimidine scaffold, a close bioisostere, is particularly noted for its potent inhibition of various protein kinases, which are critical regulators of cellular processes. nih.gov This structural similarity to adenine, the natural ligand for ATP, makes these compounds effective ATP-competitive inhibitors. nih.gov Derivatives of pyrrolo[2,3-d]pyrimidine have been developed as inhibitors of Janus Kinase (JAK), Protein Kinase B (Akt), and RET kinase. nih.govacs.orggoogle.com
Furthermore, hybrid molecules combining a pyrrolo[3,2,1-ij]quinolin-2-one structure with a thiazole moiety have been identified as dual inhibitors of blood coagulation factors Xa and XIa, highlighting their potential as novel anticoagulants. nih.govsemanticscholar.orgresearchgate.net The pyrrolo-thiazole framework has also been incorporated into compounds designed as inhibitors of DNA gyrase, an essential bacterial enzyme. mdpi.com
Structure-Activity Relationship (SAR) Analysis and Medicinal Chemistry Implications
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For thiazole-based inhibitors of carbonic anhydrase, specific structural modifications have been shown to significantly impact their activity. nih.gov
In the case of thiopyrano[2,3-d]thiazole-pyrazole hybrids, the nature and position of substituents on the phenyl ring and the thiopyran moiety are critical. nih.govacs.org The presence of electron-withdrawing groups, such as a bromine atom (Compound 7e ) or a chlorine atom (Compound 7i ) on an associated phenyl ring, led to excellent inhibitory activity against CAIX and CAXII, respectively. nih.govresearchgate.net This suggests that such substitutions enhance the binding interactions within the active site of the enzymes. nih.gov Specifically, a 4-bromo substitution on the phenyl ring resulted in a more potent and selective CAIX inhibitor, while a 4-chloro substitution favored potent and selective inhibition of CAXII. nih.gov
For pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, SAR studies have revealed that modifications at various positions of the scaffold can fine-tune their inhibitory profiles against different kinases. nih.gov The ability to systematically alter substituents allows medicinal chemists to enhance potency, improve selectivity against closely related kinases, and optimize pharmacokinetic properties. nih.govacs.org
Advancements in Drug Discovery and Development utilizing Pyrrolo[2,3-d]thiazole Scaffolds
The pyrrolo[2,3-d]thiazole scaffold and its related analogs represent a privileged structure in modern drug discovery. nih.gov The versatility of this heterocyclic system allows for its use as a building block in the synthesis of diverse chemical libraries for screening against various therapeutic targets.
A key strategy that has gained prominence is molecular hybridization, where the pyrrolo-thiazole core is combined with other pharmacophores to create a single molecule with synergistic or multi-target activity. nih.govresearchgate.net This approach has been successfully used to develop potent anticancer agents by linking thiopyrano[2,3-d]thiazoles with a pyrazole moiety to create dual inhibitors of carbonic anhydrases. nih.govresearchgate.net Similarly, hybrid molecules of pyrrolo[3,2,1-ij]quinolin-2-one and thiazole have been developed as dual anticoagulants. nih.govsemanticscholar.org
The development of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, some of which have advanced to clinical trials, underscores the therapeutic potential of this scaffold family. nih.govresearchgate.net The structural resemblance to the purine (B94841) core of ATP provides a rational basis for designing potent enzyme inhibitors. nih.gov These advancements highlight the importance of the pyrrolo-fused heterocyclic systems in developing next-generation targeted therapies for cancer and other diseases. nih.gov
Computational Chemistry and Theoretical Studies on 4h Pyrrolo 2,3 D Thiazole Systems
Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in exploring the fundamental characteristics of 4H-pyrrolo[2,3-d]thiazole and its derivatives. DFT calculations allow for a detailed examination of the electronic landscape of these molecules.
DFT calculations are frequently employed to elucidate the electronic properties of pyrrolothiazole systems. A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distribution of these orbitals are crucial for determining a molecule's electronic behavior, including its reactivity and optical properties. rsc.org
Studies on related pyrrolo[2,3-d:5,4-d′]bisthiazole (PBTz) systems, which share the core pyrrolothiazole structure, have shown that the fusion of electron-deficient thiazole (B1198619) rings with a pyrrole (B145914) core leads to unique electronic characteristics. rsc.org DFT calculations indicate that this fusion results in extended delocalization of the frontier molecular orbitals. rsc.org For instance, research on a series of conjugated oligomers with a central PBTz unit revealed that modifications to terminal aryl groups and N-functionalization on the pyrrole ring systematically tune the HOMO and LUMO energy levels. mdpi.com These computational studies, often performed with functionals like B3LYP and PBE0, provide excellent correlation with experimental data from photophysical and electrochemical studies. mdpi.comresearchgate.net
The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic transitions and potential applications in organic electronics. mdpi.com Theoretical investigations have quantified how replacing other heterocyclic cores, like dithieno[3,2-b:2′,3′-d]pyrrole (DTP), with the PBTz unit affects the HOMO energy and visible light absorption, providing a deeper understanding of structure-property relationships. mdpi.com
| Molecule/System | Method/Functional | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 4-methyl-4H-pyrrolo[2,3-d:5,4-d']bisthiazole | B3LYP/6-31G | -5.61 | -1.29 | 4.32 | researchgate.net |
| 2,6-Bis(2-thienyl)-4-octyl-4H-pyrrolo[2,3-d:5,4-d′]bisthiazole | PBE0/6-31G | -5.26 | -2.22 | 3.04 | mdpi.comresearchgate.net |
| 2,4,6-Triphenyl-4H-pyrrolo[2,3-d:5,4-d′]bisthiazole | PBE0/6-31G** | -5.84 | -2.31 | 3.53 | mdpi.comresearchgate.net |
| C6-PBTz based ligand 7 | OT-LC-uPBE/cc-PVDZ | -7.91 | -5.11 | 2.80 | rsc.org |
Theoretical calculations are pivotal for mapping out the reaction coordinates and transition states of chemical reactions involving pyrrolothiazole systems. This includes elucidating the mechanisms of their synthesis and subsequent transformations. A notable application is the study of isomerization pathways, which are often complex and difficult to probe experimentally.
For example, the formation of the related 4H-pyrrolo[2,3-d]oxazole core has been achieved through the intramolecular ring-to-ring isomerization of 5-(2H-azirin-2-yl)oxazoles. mdpi.com Such reactions, which proceed with 100% atom economy, are highly attractive from a synthetic standpoint. mdpi.com DFT calculations can be used to model the energy landscape of this transformation, identifying the most favorable pathway and the structure of the transition states under various conditions (thermal, photochemical, or catalytic). mdpi.com Similarly, computational studies on thiazolidin-4-one derivatives have used DFT to investigate reaction isomerization paths to determine the stability of different conformers. nih.goveie.gr
Furthermore, the synthesis of fused pyrrolo[2,3-d]pyrimidines, which are structurally analogous to pyrrolothiazoles, has been mechanistically investigated using computational methods. beilstein-journals.org These studies propose detailed reaction pathways, such as the initial condensation between reactants, subsequent nucleophilic addition, and the final intramolecular cyclization and dehydration steps, providing a rational basis for optimizing reaction conditions. beilstein-journals.org
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for the structural confirmation of newly synthesized this compound derivatives. By calculating properties like vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), a theoretical spectrum can be generated and compared against experimental data.
For thiazole derivatives, DFT calculations using the B3LYP method have been successfully used to evaluate fundamental vibrational wavenumbers and intensities, aiding in the detailed assignment of experimental FT-IR and FT-Raman spectra. researchgate.net Likewise, theoretical UV-Vis spectra calculated via Time-Dependent DFT (TD-DFT) have shown good agreement with experimental measurements, allowing for the confident assignment of electronic transitions. science.gov This synergy between theoretical prediction and experimental measurement is a powerful approach for unambiguous structure elucidation. nih.gov
| Spectroscopic Property | Computational Method | Typical Application | Reference |
|---|---|---|---|
| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP) | Assignment of stretching and bending modes (e.g., C=O, N-H) | researchgate.net |
| NMR Chemical Shifts | DFT (GIAO method) | Confirmation of proton and carbon environments (¹H-NMR, ¹³C-NMR) | nih.gov |
| Electronic Transitions (UV-Vis) | TD-DFT | Assignment of π→π* and n→π* transitions from HOMO-LUMO analysis | science.gov |
Molecular Modeling and Simulation Approaches
Beyond the quantum level, molecular modeling and simulation techniques explore the behavior of this compound systems in a broader biological or material context. These methods are essential for predicting how these molecules interact with larger systems, such as proteins, and for analyzing their dynamic behavior over time.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is central to drug discovery and helps in identifying potential biological targets for compounds based on the this compound scaffold.
Derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold have been extensively studied using molecular docking to evaluate their potential as inhibitors of various kinases, including Janus kinases (JAK) and Epidermal Growth Factor Receptor (EGFR). researchgate.net These studies predict the binding modes of the ligands within the active site of the target protein, identifying key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity. researchgate.netacs.org
Notably, a study involving a pyrrolo[2,3-d]thiazole derivative showed it could bind to the DFG-in motif of Focal Adhesion Kinase (FAK), a key target in oncology. acs.org Such docking simulations are crucial for structure-based drug design, allowing for the rational optimization of lead compounds to enhance their potency and selectivity. researchgate.net
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. For this compound derivatives, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to analyze the conformational flexibility of the molecules themselves.
In studies of kinase inhibitors, MD simulations performed using software packages like AMBER can validate the stability of the docked conformation. acs.org By simulating the complex over hundreds of nanoseconds, researchers can analyze parameters such as root-mean-square deviation (RMSD) to confirm that the ligand remains stably bound in the active site. acs.org Furthermore, MD trajectories allow for a detailed analysis of intermolecular interactions, such as the occupancy of specific hydrogen bonds over the simulation period, providing a more complete picture of the binding mechanism. acs.org
MD simulations are also employed for conformational analysis of the pyrrolothiazole scaffold itself. This is particularly important for derivatives with flexible side chains, as understanding the accessible conformations is key to predicting binding affinity and biological activity. nih.gov
In Silico Prediction of Biological Activities and ADMET Properties (e.g., PASS, pkCSM)
The prediction of biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in the development of new therapeutic agents. In silico tools are frequently used to assess the drug-likeness of novel compounds, including derivatives of fused heterocyclic systems related to this compound.
Detailed research findings from studies on analogous structures demonstrate the application of these predictive models. For instance, in silico ADMET profiling is a beneficial tool for evaluating drug candidates at the pre-clinical level. univ-lorraine.fr Computational analysis of novel thiazole-2-acetamide derivatives confirmed favorable drug-like properties, identifying them as promising candidates for further development. nih.gov Similarly, studies on novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives have utilized in silico methods to predict their ADMET profiles. mdpi.com
The types of parameters typically evaluated in these studies provide a framework for understanding the potential profile of this compound derivatives. These parameters often include predictions for human intestinal absorption, Caco-2 cell permeability, blood-brain barrier (BBB) penetration, and potential toxicities.
Table 1: Representative In Silico ADMET Property Predictions for Heterocyclic Compounds Analogous to this compound This table is illustrative and compiled from data on related heterocyclic systems to demonstrate the types of properties evaluated. Specific values for this compound are not available and would require dedicated computational studies.
| Parameter | Description | Predicted Value/Range (Example) | Interpretation |
|---|---|---|---|
| Human Intestinal Absorption | Percentage of drug absorbed through the human intestine. | > 90% | High potential for oral bioavailability. |
| Caco-2 Permeability | Predicted permeability across Caco-2 cell monolayers (log Papp in 10-6 cm/s). | > 0.9 | High permeability, suggesting good absorption. |
| Blood-Brain Barrier (BBB) Permeability | Ability to cross the BBB (logBB). | -0.5 to +0.1 | Indicates potential for central nervous system activity. |
| CYP2D6 Inhibitor | Likelihood of inhibiting the Cytochrome P450 2D6 enzyme. | No | Lower risk of drug-drug interactions. |
| AMES Toxicity | Prediction of mutagenic potential using the Ames test model. | No | Likely non-mutagenic. |
| hERG I Inhibitor | Likelihood of inhibiting the hERG potassium channel. | No | Lower risk of cardiotoxicity. |
Structure-Property and Structure-Activity Correlation Studies through Computational Methods
Computational methods are instrumental in establishing correlations between the chemical structure of a compound and its physicochemical properties or biological activity. These Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies guide the rational design of new molecules with enhanced potency or desired characteristics. Molecular docking, a key computational technique, is often used to predict the binding orientation of a molecule within the active site of a biological target, such as an enzyme or receptor. nih.gov
Molecular docking studies on thiazole derivatives have demonstrated good binding affinities within the active sites of target proteins, helping to explain their biological activity at a molecular level. nih.gov The insights gained from these correlations are vital for optimizing lead compounds.
Table 2: Illustrative Structure-Activity Relationship (SAR) Findings for Thiazole-Based Heterocycles This table summarizes general SAR principles observed in studies of various thiazole-containing heterocyclic systems, which could be relevant for the design of this compound derivatives.
| Structural Modification | Observed Effect on Activity (Example) | Computational Rationale (Example) |
|---|---|---|
| Introduction of a halogen (e.g., Br, Cl) on a phenyl ring substituent | Increased anticancer or antimicrobial activity. | Enhances hydrophobic interactions within the target's binding pocket. |
| Addition of an electron-donating group (e.g., -OCH3) | Modulated cytotoxic potency, sometimes increasing it. nih.gov | Forms specific hydrogen bonds or alters the electronic properties of the molecule for better target engagement. |
| Variation of the linker between heterocyclic cores | Significant change in inhibitory concentration (IC50). | Affects the conformational flexibility and optimal orientation of the molecule in the active site. |
| Fusion of an additional ring system | Creates a more rigid, planar structure that can enhance binding affinity. | Improves stacking interactions (e.g., π-π stacking) with aromatic residues in the target protein. |
Emerging Applications and Future Research Directions for 4h Pyrrolo 2,3 D Thiazole
Role in Advanced Materials Science (e.g., Molecular Magnets, Coordination Polymers)
The 4H-pyrrolo[2,3-d]thiazole core is being explored as a key component in the development of advanced functional materials, particularly in the fields of molecular magnetism and coordination polymers. The inherent electronic properties of the fused ring system, such as extended π-conjugation and the presence of both electron-rich pyrrole (B145914) and electron-deficient thiazole (B1198619) moieties, provide a tunable platform for creating materials with novel magnetic and electronic properties.
A significant breakthrough has been the synthesis and characterization of a hybrid vanadium-organic coordination polymer that exhibits robust magnetic ordering. unt.edursc.orgrsc.org This material was created using a ligand based on a tricyclic 4-hexyl-4H-pyrrolo[2,3-d:5,4-d']bis(thiazole) heterocycle. unt.edursc.org The resulting coordination polymer with vanadium displays ferrimagnetic behavior with a Curie temperature (TC) of approximately 110 K. unt.edursc.orgrsc.org Density functional theory (DFT) calculations have indicated that the pyrrolo-bis(thiazole)-based ligand is a potent electron acceptor, a property attributed to the electron-deficient nature of the thiazole rings and the extensive delocalization of its frontier molecular orbitals. unt.edursc.orgresearchgate.net This work opens up new avenues for designing molecular magnets where the electronic properties can be modulated by chemical modifications of the tricyclic core, and the spatial characteristics can be altered by changing the substituent on the central nitrogen atom. unt.edursc.orgresearchgate.net
Derivatives such as this compound-5-carboxylic acid are also recognized as valuable building blocks for constructing coordination polymers and metal-organic frameworks (MOFs). chemshuttle.com The carboxylic acid group provides a reliable site for forming stable coordination bonds with metal ions, enabling the rational design of extended crystalline structures. chemshuttle.com Similarly, other derivatives like 6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d] unt.educhemshuttle.comthiazole and 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride are being investigated as ligands in coordination chemistry and for creating polymers with enhanced stability and performance. chemimpex.com
| Material/Ligand | Metal Ion | Magnetic Property | Curie Temp. (TC) | Coercive Field (5 K) | Ref |
| Vanadium-organic coordination polymer | Vanadium (V) | Ferrimagnetic | ~110 K | ~5 Oe | unt.edu, rsc.org, rsc.org |
| 4-hexyl-4H-pyrrolo[2,3-d:5,4-d']bis(thiazole) based ligand | - | Strong electron acceptor | - | - | unt.edu, rsc.org, researchgate.net |
Exploration in Supramolecular Chemistry and Self-Assembly
The planar, π-conjugated structure of the this compound system makes it an excellent candidate for studies in supramolecular chemistry and molecular self-assembly. The potential for non-covalent interactions, such as π-π stacking, hydrogen bonding, and intermolecular short contacts involving the heteroatoms (N, S), drives the formation of ordered supramolecular architectures.
For instance, the crystal structure analysis of a 2,6-diiodo derivative of 4-hexyl-4H-pyrrolo[2,3-d:5,4-d']bis(thiazole) revealed a nearly planar tricyclic core. rsc.org The analysis of its crystal packing showed the presence of short intermolecular contacts between nitrogen and sulfur atoms (N···S), which link the molecules into layered structures. rsc.org Such specific, directional interactions are fundamental to controlling the self-assembly process and the ultimate architecture of the resulting material.
In related systems, such as pyrrole[3,2-d:4,5-d']bisthiazole-bridged bis(naphthalene diimide)s, the introduction of long alkyl chains on the pyrrole nitrogen has been shown to define the features of their self-assembly. researchgate.net This highlights a common strategy in supramolecular chemistry where peripheral functional groups are used to guide the organization of core scaffolds. The interplay between the rigid, planar core and flexible side chains allows for fine-tuning of the packing and morphology in the solid state, which is crucial for applications in organic electronics.
Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries
To fully explore the potential of the this compound scaffold, researchers are employing strategies for diversity-oriented synthesis (DOS) and the creation of combinatorial libraries. These approaches allow for the rapid generation of a large number of structurally diverse derivatives, facilitating the efficient screening for desired properties in materials science and medicinal chemistry.
While extensive libraries specifically for this compound are emerging, the principles are well-established for related heterocyclic systems. For example, a review of the Biginelli reaction highlights its utility in generating large collections of fused pyrimidobenzothiazoles through multi-component reactions, showcasing how different catalysts can be used to promote diversity under environmentally friendly conditions. nih.gov Similar multi-component reaction strategies are being applied to synthesize novel pyrrolo[2,1-b] unt.educhemshuttle.combenzothiazole derivatives under microwave-assisted conditions, providing a rapid and efficient pathway to highly functionalized building blocks. mdpi.com
The concept of combinatorial chemistry involves reacting a set of starting materials in all possible combinations to produce a library of products. alipheron.com This methodology has been successfully applied to create libraries based on templates like 4-(2'-thienyl)-pyrrole, where reductive amination was used to generate a series of amine analogues. core.ac.uk The synthesis of combinatorial libraries of other fused pyrroles, such as 4H-thieno[3,2-b]pyrrole and furo/pyrrolo[2,3-d]pyrimidinones, has also been reported, demonstrating the power of parallel solution-phase synthesis and one-pot condensations to access diverse heterocycles. researchgate.netresearchgate.net These established strategies serve as a clear blueprint for the future development of extensive combinatorial libraries based on the this compound core.
Synergistic Effects in Hybrid Molecular Systems
A promising research direction is the incorporation of the this compound scaffold into hybrid molecules, where it is combined with other pharmacophores or functional moieties. This molecular hybridization approach aims to create new chemical entities with synergistic or dual-action properties, enhancing their biological activity or creating multifunctional materials. nih.govacs.org
Several studies have demonstrated the success of this strategy. For example, hybrid molecules combining fragments of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one and thiazole have been shown to act as selective and dual inhibitors of blood coagulation factors Xa and XIa. researchgate.netsemanticscholar.orgmdpi.com Another study detailed the design of novel thiopyrano[2,3-d]thiazole-pyrazole hybrids as potent and selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in cancer. nih.govacs.org The rationale behind this approach is that combining two or more biologically active units in a single scaffold can enhance the molecule's ability to interact with multiple biological targets, potentially leading to improved efficacy. nih.govacs.org
The synergistic effect is not limited to biological applications. In one study, a spiro-4H-pyran derivative demonstrated a synergistic antibacterial effect when used in combination with the conventional antibiotic ciprofloxacin. acs.org This suggests that pyrrolo-thiazole-containing systems could also be developed as adjuvants or components of combination therapies.
| Hybrid System | Constituent Moieties | Target/Application | Observed Effect | Ref |
| Pyrroloquinolinone-Thiazole Hybrid | 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one, Thiazole | Blood Coagulation | Dual inhibitor of factors Xa and XIa | researchgate.net, semanticscholar.org, mdpi.com |
| Thiopyrano[2,3-d]thiazole-Pyrazole Hybrid | Thiopyrano[2,3-d]thiazole, Pyrazole (B372694) | Cancer (Carbonic Anhydrase) | Selective inhibitor of hCA IX and hCA XII | nih.gov, acs.org |
| Spiro-4H-pyran derivative | Spiro-4H-pyran, Pyrrolo-thiazole | Antibacterial | Synergistic effect with ciprofloxacin | acs.org |
Translational Research and Preclinical Development Prospects
The diverse biological activities reported for this compound derivatives position them as promising candidates for translational research and preclinical development. Many of the synthesized compounds have shown significant potential in vitro, warranting further investigation into their efficacy and mechanisms of action in more complex biological systems.
For instance, the novel thiopyrano[2,3-d]thiazole-pyrazole hybrids that potently inhibit carbonic anhydrase isoforms have been evaluated for their anticancer effects against human cancer cell lines (MCF-7 and HePG-2). nih.gov Certain derivatives displayed excellent IC₅₀ values and were selected for further studies, including cell cycle analysis and apoptosis assays, which are critical steps in preclinical evaluation. nih.gov Similarly, newly synthesized pyrrolo[2,1-b] unt.educhemshuttle.combenzothiazoles exhibited higher cytotoxicity against lung, liver, and colon cancer cell lines compared to the standard chemotherapeutic drug doxorubicin. mdpi.com
The pyrrolo[2',3':3,4]cyclohepta[1,2-d] unt.edursc.orgoxazoles, a related class of tricyclic derivatives, have been identified as a new class of antimitotic agents. acs.org The most active compounds in this series demonstrated nanomolar growth inhibitory effects against various tumor cells and were shown to induce apoptosis through the mitochondrial pathway. acs.org These compelling biological results suggest that such compounds are strong candidates for further preclinical studies, focusing on optimizing their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. acs.org The development of pyrrolo[2,3-d]pyrimidine derivatives as potential antibacterial agents also represents a significant area for translational research. mdpi.com
Q & A
Basic Synthesis Methods
Q: What are the foundational synthetic routes for 4H-Pyrrolo[2,3-d]thiazole derivatives, and how can reaction conditions be optimized? A: A classical approach involves cyclization of thiazolidine-2,4-dione derivatives with chloroacetonitrile and thioureas under reflux in ethanol or acetic acid. For example, substituting thiazolidine-2,4-dione with aryl or heteroaryl groups (e.g., 2,4-dichlorophenoxy) can yield diverse derivatives. Key parameters include solvent choice (ethanol for milder conditions, acetic acid for enhanced reactivity), stoichiometric ratios (1:1 for reagents), and reflux duration (4–18 hours). Yields typically range from 50–65% after crystallization .
Advanced Synthesis via Cycloaddition
Q: How can [4+2] cycloaddition reactions be applied to synthesize complex pyrrolo-thiazole fused systems? A: Advanced synthesis leverages [4+2] cycloaddition between 5-pyrazolylmethylene intermediates and electron-deficient dienophiles like N-arylmaleimides. For instance, reacting 5-pyrazolylmethylene derivatives with N-phenylmaleimide in refluxing acetic acid produces pyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazole derivatives. This method requires precise temperature control (110–120°C) and inert atmospheres to prevent side reactions. Characterization via NMR and X-ray crystallography is critical to confirm regioselectivity .
Structure-Activity Relationship (SAR) Analysis
Q: What structural features of this compound derivatives correlate with enhanced biological activity? A: SAR studies indicate that electron-withdrawing groups (e.g., halogens, nitro) at the 3- and 5-positions of the thiazole ring significantly enhance cytotoxicity. For example, derivatives with 2,4-dichlorophenoxy substituents exhibit IC₅₀ values <10 µM against cancer cell lines (NUGC, HEPG-2). Conversely, bulky alkyl groups reduce activity due to steric hindrance. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like tubulin or kinases .
Analytical Characterization Strategies
Q: What spectroscopic and computational methods are essential for characterizing this compound derivatives? A:
- NMR : ¹H/¹³C NMR confirms regiochemistry; aromatic protons in thiazole resonate at δ 7.5–8.5 ppm, while pyrrole protons appear at δ 6.0–7.0 ppm.
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀N₂S: 203.0743).
- X-ray Diffraction : Resolves fused-ring systems and hydrogen-bonding networks.
- DFT Calculations : B3LYP/6-31G(d) optimizes geometries and predicts frontier molecular orbitals for reactivity insights .
Biological Activity Evaluation
Q: How should researchers design assays to evaluate the anticancer potential of this compound derivatives? A: Standard protocols include:
- Cell Lines : Test against panels (e.g., NCI-60) with normal cell controls (e.g., WI-38 fibroblasts).
- MTT Assay : Incubate compounds (1–100 µM) for 48–72 hours, measure formazan absorbance at 570 nm.
- Mechanistic Studies : Follow-up with flow cytometry (apoptosis), Western blot (caspase-3 activation), and mitochondrial membrane potential assays (JC-1 dye). Active compounds often induce G2/M arrest .
Addressing Data Contradictions
Q: How can conflicting cytotoxicity data for structurally similar derivatives be resolved? A: Contradictions may arise from:
- Assay Variability : Normalize results using reference drugs (e.g., doxorubicin) and replicate across labs.
- Substituent Effects : Compare logP values (e.g., Cl vs. CH₃ groups) to assess membrane permeability.
- Metabolic Stability : Use hepatic microsomes (human/rat) to identify rapid degradation of certain derivatives. Statistical tools like ANOVA (p<0.05) differentiate true activity from noise .
Computational Modeling for Mechanism Elucidation
Q: What computational approaches elucidate the mechanism of action of this compound derivatives? A:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR or Topoisomerase II) over 100 ns trajectories.
- QSAR : Develop models using descriptors like polar surface area (PSA) and H-bond acceptors.
- ADMET Prediction : SwissADME or pkCSM predicts bioavailability, BBB penetration, and toxicity .
Regioselectivity in Cyclization Reactions
Q: How can regioselectivity be controlled during the synthesis of fused pyrrolo-thiazole systems? A: Substituent positioning on starting materials dictates outcomes. For example, electron-donating groups on maleimides favor cycloaddition at the β-position of pyrrole. Solvent polarity (e.g., DMF vs. toluene) and catalysts (e.g., ZnCl₂) further modulate selectivity. Monitoring via TLC (hexane:EtOAc 3:1) ensures intermediate stability .
Stability and Storage Recommendations
Q: What strategies enhance the stability of this compound derivatives during storage? A:
- Temperature : Store at −20°C under argon to prevent oxidation.
- Light Sensitivity : Use amber vials for light-sensitive derivatives (e.g., nitro-substituted).
- Lyophilization : Freeze-dry DMSO stock solutions to avoid hydrolysis. Purity >95% (HPLC) minimizes decomposition .
Scaling-Up Synthetic Protocols
Q: What challenges arise when scaling up this compound synthesis, and how are they mitigated? A: Challenges include exothermic reactions (controlled via jacketed reactors) and column chromatography limitations. Replace with recrystallization (ethanol/water) or continuous flow systems. Process optimization using DoE (Design of Experiments) identifies critical parameters (e.g., stirring rate, cooling rate) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
